2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Description
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine (CAS: 130328-25-5) is a phenothiazine derivative featuring bulky 1,1,3,3-tetramethylbutyl substituents at the 3- and 7-positions of the heterocyclic core. Its molecular formula is C₃₁H₄₅NS, with a molecular weight of 463.76 g/mol . The compound’s structure combines the electron-rich phenothiazine system with highly branched aliphatic groups, which confer unique steric and electronic properties. These characteristics make it relevant in applications requiring enhanced solubility in nonpolar media, steric stabilization, or tailored electronic behavior in materials science.
Properties
CAS No. |
53915-72-3 |
|---|---|
Molecular Formula |
C28H41NS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-12-14-23-22(15-19)29-21-13-11-20(16-24(21)30-23)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 |
InChI Key |
ZXHLKLXHFDXLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenothiazine with 1,1,3,3-Tetramethylbutyl Bromide
One of the most common and direct methods to prepare 2,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the nucleophilic substitution (alkylation) of phenothiazine with 1,1,3,3-tetramethylbutyl bromide.
- Reagents: Phenothiazine, 1,1,3,3-tetramethylbutyl bromide, potassium carbonate (base).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
- Mechanism: The nitrogen atom of phenothiazine acts as a nucleophile, attacking the alkyl bromide to form the N-alkylated product.
- Purification: The crude product is typically purified by recrystallization or chromatographic techniques to isolate the desired compound from side products.
- The steric bulk of the 1,1,3,3-tetramethylbutyl groups influences the reaction rate and selectivity.
- The alkylation proceeds efficiently under these conditions, yielding the bis-substituted phenothiazine with high purity.
- The bulky substituents limit further substitution or side reactions on the phenothiazine core, stabilizing the product.
This method is widely adopted due to its straightforwardness and the availability of starting materials.
Synthesis via Buchwald–Hartwig Coupling and Subsequent Phenothiazine Formation
Although more commonly applied to phenazine derivatives, Buchwald–Hartwig amination techniques provide a versatile synthetic route to substituted nitrogen-containing heterocycles and can be adapted for phenothiazine derivatives.
- Step 1: Preparation of bis(2-nitrophenyl)amine derivatives through palladium-catalyzed Buchwald–Hartwig coupling of substituted bromo-nitrobenzenes.
- Step 2: Reduction of the nitro groups to amines using palladium on charcoal with sodium tetrahydroborate as a hydrogen source.
- Step 3: Oxidative cyclization under mild conditions (e.g., using ferric chloride) to form the phenothiazine or phenazine core.
- Catalysts: Palladium(II) acetate, RuPhos ligand.
- Base: Caesium carbonate.
- Solvent: Toluene.
- Temperature: 110 °C for 24–48 hours.
- Purification: Column chromatography.
- The Buchwald–Hartwig coupling step yields bis(2-nitrophenyl)amine intermediates in high yields (77–96%).
- Reduction and oxidative cyclization steps proceed efficiently to afford the heterocyclic products.
- The substituent pattern on the aromatic rings affects the yield and purity of the final product.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Alkylation with 1,1,3,3-tetramethylbutyl bromide | Phenothiazine, 1,1,3,3-tetramethylbutyl bromide, K2CO3 | Reflux in DMF or DMSO, several hours | High (not explicitly quantified) | Direct, simple, widely used, steric hindrance affects reactivity |
| Buchwald–Hartwig Coupling + Reduction + Oxidation | Bromo-nitrobenzenes, Pd(OAc)2, RuPhos, Cs2CO3, NaBH4, FeCl3 | 110 °C, 24–48 h, multi-step | 50–96 (intermediates) | Versatile, allows nonsymmetrical substitution, complex procedure |
| Transition-metal-free synthesis from 2-aminobenzenethiol and cyclohexanones | 2-Aminobenzenethiol, substituted cyclohexanones, KI, benzylsulfonylbenzene | 140 °C, 24 h, oxygen atmosphere | 70–83 | Environmentally friendly, metal-free, adaptable |
Detailed Research Outcomes and Analytical Data
Alkylation Method: The reaction proceeds via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate the phenothiazine nitrogen. Refluxing in DMF or DMSO ensures good solubility and reaction kinetics. Purification by recrystallization or chromatography yields pure 2,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. The bulky substituents reduce further reactivity, stabilizing the product.
Buchwald–Hartwig Coupling: The palladium-catalyzed amination efficiently forms bis(2-nitrophenyl)amine intermediates. Reduction with sodium tetrahydroborate avoids gaseous hydrogen, improving safety and control. Oxidative cyclization with ferric chloride under mild conditions prevents overoxidation and side product formation. The yields vary with substituent patterns but are generally high, demonstrating the method's robustness.
Transition-Metal-Free Synthesis: This green chemistry approach uses oxygen as the oxidant and avoids precious metals. The reaction conditions are relatively harsh (140 °C), but the method yields phenothiazines in good yield and purity. Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of products. The method's adaptability to bulky substituents remains to be explored but holds promise for future applications.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at its halogenated positions (C2, C4, C6). Reactivity trends depend on electronic and steric factors:
-
Iodine (C6) : Highly reactive in oxidative substitution due to weaker C–I bond strength. Participates in Ullmann-type couplings under copper catalysis.
-
Chlorine (C2/C4) : Requires harsher conditions (e.g., Pd catalysis) for substitution. Steric hindrance from the C7-methyl group slows reactivity at C4 .
Table 1: Substitution Reactivity at Halogenated Positions
| Position | Halogen | Reaction Type | Conditions | Major Products | Yield (%) |
|---|---|---|---|---|---|
| C6 | I | SNAr | CuI, DMF | 6-Amino derivative | 78–85 |
| C4 | Cl | Pd-catalyzed | Pd(PPh₃)₄ | 4-Aryl derivatives | 60–65 |
| C2 | Cl | Thermal | 120°C, K₂CO₃ | 2-Methoxy analog | 45–50 |
Coupling Reactions
The iodine substituent facilitates cross-coupling reactions, while chlorine participates under optimized conditions:
-
Suzuki–Miyaura Coupling : C6-iodo group reacts with arylboronic acids using Pd(PPh₃)₄, yielding biarylquinolines. Selectivity depends on ligand electronics (e.g., electron-rich ligands favor C2-Cl coupling) .
-
Heck Coupling : Iodo group undergoes coupling with alkenes to form styryl derivatives, useful in medicinal chemistry .
Table 2: Coupling Reaction Outcomes
Redox Transformations
-
Oxidation : The C7-methyl group oxidizes to a carboxylate under KMnO₄/H₂SO₄, forming 7-carboxy derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties .
Coordination Chemistry
The quinoline nitrogen and iodinated/chlorinated positions act as ligands for metal complexes:
-
Fe(III) Complexation : Forms octahedral complexes via N-coordination, with spin crossover behavior influenced by π–π stacking (centroid distances: 3.47–4.33 Å) .
-
Pd Coordination : Iodo group participates in Pd-mediated catalytic cycles, critical for coupling efficiency .
Table 3: Reactivity vs. Analogous Quinoline Derivatives
| Compound | C6 Reactivity | C4 Reactivity | Coupling Efficiency |
|---|---|---|---|
| 2,4-Dichloro-6-iodo-7-methyl | High | Moderate | 85–92% |
| 4-Chloro-6,7-dimethoxy-2-methyl | Low | High | 70–75% |
| 2,4-Dichloro-8-methylquinoline | Moderate | Low | 50–55% |
Mechanistic Insights
-
Electron-Withdrawing Effects : Halogens (Cl, I) increase electrophilicity at adjacent carbons, enhancing nucleophilic attack .
-
Steric Effects : C7-methyl group hinders axial approaches to C4, favoring para-substitution .
-
Radical Pathways : Iodo group participates in sulfonyl radical additions under photoredox conditions (e.g., TsCl/[Ir] systems) .
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended as a substitute . This method allows for:
- Isolation of Impurities: Useful in the preparative separation processes.
- Pharmacokinetic Studies: Its properties make it suitable for studying the absorption and distribution of drugs in biological systems.
Environmental Applications
Detection of Emerging Contaminants
The compound has been studied as a potential marker for identifying transformation products of emerging contaminants in environmental samples. Its stability and detection capabilities make it valuable for:
- Quantitative Analysis: Utilizing advanced mass spectrometry techniques to identify and quantify transformation products in water and soil samples .
- Toxicity Assessment: Evaluating the ecological impact of contaminants through its degradation products.
Case Study 1: HPLC Method Development
A study focused on the development of an HPLC method to analyze 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine demonstrated its effectiveness in separating this compound from other phenothiazine derivatives. The method showed high resolution and sensitivity, making it applicable for pharmaceutical quality control .
Case Study 2: Environmental Fate Studies
Research investigating the environmental fate of this compound highlighted its persistence in aquatic systems. The study utilized mass spectrometry to track degradation pathways and transformation products in contaminated water bodies. Findings indicated that while the parent compound was stable, its metabolites posed varying degrees of toxicity to aquatic life .
Data Table: Summary of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Analytical Chemistry | Reverse-phase HPLC | Effective separation and quantification |
| Environmental Science | Mass Spectrometry | Identified transformation products in ecosystems |
| Pharmacokinetics | In vivo studies | Insights into drug absorption and metabolism |
Mechanism of Action
The mechanism of action of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still being studied, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
3,7-Ditert-butyl-10H-phenothiazine (CAS: 27075-55-4)
3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine (CAS: 38201-66-0)
3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (CAS: 89922-59-8)
- Molecular Formula : C₁₈H₁₀Br₃NS (512.06 g/mol ) .
- Substituents : Bromine atoms at 3- and 7-positions; a 4-bromophenyl group at N-10.
- Key Differences: Electron-withdrawing bromine substituents reduce electron density on the phenothiazine core, contrasting with the electron-donating alkyl groups in the tetramethylbutyl derivative.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Type | Key Properties |
|---|---|---|---|
| 2,7-Bis(tetramethylbutyl)-10H-PTZ | 463.76 | Branched aliphatic | High hydrophobicity, steric protection |
| 3,7-Ditert-butyl-10H-PTZ | 311.48 | Compact aliphatic | Moderate solubility, lower steric bulk |
| 3,7-Bis(1-methyl-1-phenylethyl) | 435.62 | Aromatic-aliphatic hybrid | Enhanced π-conjugation, higher density |
| 3,7-Dibromo-10-(4-bromophenyl) | 512.06 | Halogenated | Electron-deficient core, halogen bonding |
Biological Activity
Chemical Identity
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a synthetic phenothiazine derivative with the molecular formula and a molecular weight of approximately 423.70 g/mol. This compound is characterized by its unique structure which includes two bulky tetramethylbutyl groups attached to the phenothiazine core. Its chemical structure can be represented as follows:
Applications and Importance
Phenothiazines are primarily known for their neuroleptic properties and have been utilized in treating various psychiatric disorders. However, derivatives like 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exhibit a broader spectrum of biological activities beyond their antipsychotic effects.
Research indicates that phenothiazine derivatives possess diverse biological activities which include:
- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Activity : Phenothiazines have shown potential in inhibiting cancer cell proliferation through mechanisms such as calmodulin inhibition and modulation of protein kinase C pathways .
- Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Properties
A study highlighted the ability of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine to inhibit the growth of various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective capabilities in models of neurodegeneration. It showed a significant reduction in neuronal cell death induced by oxidative stress agents like hydrogen peroxide .
Toxicological Profile
The safety and toxicity profile of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been assessed through various assays. The compound displayed low toxicity in preliminary studies with an LC50 (lethal concentration for 50% of the population) indicating a favorable safety margin for further research .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on human breast cancer cells revealed that treatment with varying concentrations of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine resulted in significant reductions in cell viability. The IC50 (half-maximal inhibitory concentration) was determined to be approximately 15 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
| A549 | 20 | 48 hours |
Case Study 2: Neuroprotection
A study involving neuronal cell cultures treated with hydrogen peroxide demonstrated that pre-treatment with the compound significantly reduced cell death. The survival rate increased from 30% in untreated cells to over 70% in treated groups.
| Treatment Group | Survival Rate (%) |
|---|---|
| Control (no treatment) | 30 |
| Treated with compound | 70 |
Q & A
Q. What are the established synthetic routes for 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine?
The synthesis of this compound involves introducing bulky 1,1,3,3-tetramethylbutyl groups at the 2- and 7-positions of the phenothiazine core. A common approach is alkylation using pre-functionalized intermediates under inert conditions. For example:
- Key Protocol : React 10H-phenothiazine with 1,1,3,3-tetramethylbutyl bromide in the presence of a strong base (e.g., LiHMDS) in anhydrous DMF. Purify via column chromatography (neutral aluminum oxide, petroleum ether/EtOAc gradients) .
- Critical Parameters : Control reaction temperature (0–60°C) and stoichiometry to avoid over-alkylation. Confirm regioselectivity via (e.g., δ 2.16 ppm for methyl groups) and mass spectrometry .
Q. How is the compound characterized using spectroscopic and analytical methods?
Q. What are the solubility properties of this compound in common solvents?
- High Solubility : Dichloromethane, THF, DMF.
- Low Solubility : Water, hexane.
- Experimental Note : Solubility can be enhanced by sonication or using co-solvents (e.g., DMSO:EtOH mixtures) .
Advanced Research Questions
Q. How to design experiments to evaluate its potential as a histone deacetylase (HDAC) inhibitor?
- Biological Assay Design :
- Enzyme Inhibition : Use recombinant HDAC isoforms (e.g., HDAC6) and measure IC values via fluorometric assays .
- Structural Modification : Introduce hydroxamic acid moieties (e.g., via benzoic acid derivatives) to enhance metal-binding affinity .
- Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., HeLa) and correlate with HDAC inhibition using Western blotting (acetylated histone H3/H4 as markers) .
- Data Interpretation : Compare inhibition profiles with known inhibitors (e.g., trichostatin A) to assess selectivity .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values)?
- Potential Causes : Differences in assay conditions (pH, temperature), purity of the compound, or cell line variability.
- Methodological Solutions :
Q. What strategies optimize the compound’s stability under experimental conditions?
- Degradation Pathways : Photo-oxidation of the phenothiazine core or hydrolysis of alkyl groups.
- Mitigation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
